

# A Comparative Analysis of Devaleryl Valsartan Impurity and Other Known Valsartan Impurities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **Devaleryl Valsartan Impurity** against other known impurities found in the antihypertensive drug valsartan. The information presented herein is curated from scientific literature and regulatory reports to offer an objective overview for research, drug development, and quality control purposes. This document summarizes key chemical properties, analytical detection methods, and available data on the formation and potential impact of these impurities.

#### **Overview of Valsartan and Its Impurities**

Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. The manufacturing process and storage of valsartan can lead to the formation of various impurities, which are broadly classified as process-related, degradation-related, and elemental impurities.[1] The presence of these impurities is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the drug product.

Recently, the discovery of nitrosamine impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), in several sartan medications, including valsartan, has led to widespread recalls and heightened regulatory scrutiny.[2][3][4] These nitrosamine impurities are classified as probable human carcinogens.[5]



This guide focuses on a comparative evaluation of **Devaleryl Valsartan Impurity**, a known degradation product, with other significant valsartan impurities, including the well-documented nitrosamines.

# **Chemical and Physical Properties of Key Valsartan Impurities**

A summary of the chemical and physical properties of **Devaleryl Valsartan Impurity** and other selected valsartan impurities is presented in Table 1. Devaleryl Valsartan is formed through the hydrolysis of the valeryl group from the valsartan molecule, often under acidic conditions.[6][7] [8] In contrast, nitrosamine impurities like NDMA and NDEA are typically formed during the synthesis process due to specific reagents and reaction conditions.[3][9]



| Impurity<br>Name                               | Chemical<br>Name                                                                                                           | CAS<br>Number   | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | Туре                    | Formatio<br>n<br>Pathway                                                                                 |
|------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|-----------------|----------------------|----------------------------------|-------------------------|----------------------------------------------------------------------------------------------------------|
| Devaleryl<br>Valsartan<br>Impurity             | (S)-N-(1-<br>Carboxy-2-<br>methylprop<br>-1-yl)-N-[2'-<br>(1H-<br>tetrazol-5-<br>yl)-<br>biphenyl-4-<br>ylmethyl]a<br>mine | 676129-<br>92-3 | C19H21N5O<br>2       | 351.4                            | Degradatio<br>n         | Hydrolysis of the valeryl side chain of valsartan, particularly under acidic conditions. [6][7][8]       |
| N-<br>Nitrosodim<br>ethylamine<br>(NDMA)       | N,N-<br>Dimethylnit<br>rous amide                                                                                          | 62-75-9         | C2H6N2O              | 74.08                            | Process/D<br>egradation | Reaction of dimethylam ine (a potential breakdown product of solvents like DMF) with nitrous acid.[3][9] |
| N-<br>Nitrosodiet<br>hylamine<br>(NDEA)        | N,N-<br>Diethylnitro<br>us amide                                                                                           | 55-18-5         | C4H10N2O             | 102.14                           | Process/D<br>egradation | Reaction of diethylamin e with nitrous acid.[5][9]                                                       |
| Valsartan<br>Impurity A<br>(ent-<br>Valsartan) | (2R)-3-<br>Methyl-2-<br>[pentanoyl[<br>[2'-(1H-<br>tetrazol-5-<br>yl)biphenyl-<br>4-                                       | 137862-<br>87-4 | C24H29N5O            | 435.52                           | Process                 | Enantiomer<br>of<br>valsartan.                                                                           |



|                         | yl]methyl]a<br>mino]butan<br>oic Acid                                                                 |                 |                |        |         |                                                           |
|-------------------------|-------------------------------------------------------------------------------------------------------|-----------------|----------------|--------|---------|-----------------------------------------------------------|
| Valsartan<br>Impurity B | Benzyl (2S)-3- methyl-2- [pentanoyl[ [2'-(1H- tetrazol-5- yl)biphenyl- 4- yl]methyl]a mino]butan oate | 137863-<br>20-8 | C31H35N5O      | 525.64 | Process | Process-related impurity from the synthesis of valsartan. |
| Valsartan<br>Impurity C | (2S)-2- [Butyryl[[2'- (1H- tetrazol-5- yl)biphenyl- 4- yl]methyl]a mino]-3- methylbuta noic Acid      | 952652-<br>79-8 | C23H27N5O<br>3 | 421.49 | Process | Process-related impurity from the synthesis of valsartan. |

### **Comparative Data on Impurity Levels**

Obtaining direct, publicly available quantitative data that compares the typical levels of **Devaleryl Valsartan Impurity** with other impurities in valsartan drug substances is challenging. Most available data focuses on the nitrosamine impurities due to their carcinogenic risk.

Forced degradation studies provide some insight into the propensity of valsartan to form various degradation products under stress conditions. For instance, under acidic hydrolysis, valsartan has been shown to degrade, leading to the formation of Devaleryl Valsartan.[10][11] One study reported a 23.61% degradation of valsartan under acidic stress at 60°C, though the specific concentration of Devaleryl Valsartan formed was not quantified.[11] Another study



observed the formation of two degradation products with m/z 352 and 306 under acidic conditions, with the m/z 352 ion corresponding to protonated Devaleryl Valsartan.[8]

In contrast, extensive data is available for NDMA and NDEA levels in recalled valsartan products. The U.S. Food and Drug Administration (FDA) has published test results showing NDMA levels in recalled valsartan products, with some batches containing up to 22  $\mu$ g per tablet.[3] The FDA has set interim acceptable intake limits for NDMA at 0.096  $\mu$  g/day and for NDEA at 0.0265  $\mu$  g/day .[1]

| Impurity                     | Typical Levels Reported in<br>Valsartan                                                                                                                      | Notes                                                                                      |
|------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Devaleryl Valsartan Impurity | Data on typical levels in commercial batches is not readily available in the public domain. Formation is dependent on storage conditions and formulation pH. | Identified as a degradation product in forced degradation studies.[8][10][11]              |
| NDMA                         | Levels in recalled batches have been reported to be as high as 22 µg per tablet.[3] The FDA's interim acceptable daily intake is 0.096 µg.[1]                | Extensive testing and recalls have been conducted due to its carcinogenic potential.[2][4] |
| NDEA                         | Detected in some recalled valsartan products. The FDA's interim acceptable daily intake is 0.0265 µg.[1]                                                     | Also a probable human carcinogen that has prompted regulatory action.[5]                   |

## **Experimental Protocols for Impurity Analysis**

The identification and quantification of valsartan impurities are primarily achieved using chromatographic techniques coupled with various detectors. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is a common method for routine quality control.[12][13] For more sensitive and specific detection, especially for trace-



level impurities like nitrosamines, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed.[3][14][15]

# Stability-Indicating RP-HPLC Method for Valsartan and its Degradation Products

This method is suitable for separating valsartan from its degradation products formed under stress conditions.

- Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of an acidic buffer (e.g., 0.01 M NH<sub>4</sub>H<sub>2</sub>PO<sub>4</sub>, pH 3.5) and an organic solvent (e.g., methanol) in a 50:50 v/v ratio.[7]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.[7]
- Sample Preparation: Dissolve the valsartan sample in the mobile phase to a known concentration (e.g., 50-175 μg/mL).[7]
- Forced Degradation Sample Preparation:
  - Acid Degradation: Treat the drug solution with 1 M HCl and heat at 60°C for a specified time (e.g., 6 hours). Neutralize the solution before injection.[11]
  - Base Degradation: Treat the drug solution with 0.1 M NaOH at room temperature for a specified time (e.g., 2 hours). Neutralize the solution before injection.[10]
  - Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 30%) at 60°C for a specified time.[11]
  - Thermal Degradation: Expose the solid drug or solution to dry heat (e.g., 60°C) for a specified time.[11]
  - Photolytic Degradation: Expose the drug solution to UV light for a specified time.[12]



# LC-MS/MS Method for the Quantification of Nitrosamine Impurities

This method provides high sensitivity and selectivity for the determination of NDMA and NDEA in valsartan.

- Instrumentation: Liquid Chromatograph coupled with a tandem mass spectrometer (MS/MS).
- Column: A suitable C18 or equivalent column.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
- Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
- Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for specific detection of precursor and product ions for NDMA and NDEA.
- Sample Preparation: Extraction of the impurities from the drug substance or product using a suitable solvent, followed by filtration before injection.

### **Visualizations**

### **Angiotensin II Receptor Signaling Pathway**

Valsartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. The following diagram illustrates the signaling pathway initiated by angiotensin II binding to the AT1 receptor, which valsartan inhibits.





Click to download full resolution via product page

Caption: Angiotensin II signaling pathway via the AT1 receptor.

### **Experimental Workflow for Impurity Profiling**

The general workflow for the identification and quantification of impurities in a valsartan drug substance is depicted below.





Click to download full resolution via product page

Caption: General workflow for valsartan impurity profiling.

## **Logical Relationship of Valsartan Impurity Formation**

This diagram illustrates the relationship between the manufacturing process, degradation, and the formation of different types of valsartan impurities.





Click to download full resolution via product page

Caption: Formation pathways of valsartan impurities.

#### Conclusion

The control of impurities in valsartan is a critical aspect of ensuring its quality, safety, and efficacy. While significant attention has been focused on the carcinogenic nitrosamine impurities (NDMA and NDEA) due to their potential health risks, it is also important to monitor and control other impurities like Devaleryl Valsartan, which arise from the degradation of the active pharmaceutical ingredient.

This guide has provided a comparative overview of **Devaleryl Valsartan Impurity** and other known valsartan impurities, summarizing their properties, formation, and analytical detection methods. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical industry. Further research is warranted to generate more comprehensive comparative quantitative and toxicological data for all potential valsartan impurities to better inform risk assessments and control strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Laboratory analysis of valsartan products | FDA [fda.gov]
- 2. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]

#### Validation & Comparative





- 3. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valsartan recall: global regulatory overview and future challenges PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valsartan: review of impurities extended to other sartan medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Valsartan / Sartan-containing drugs: Pharmaceutical companies to review manufacturing processes to avoid occurrence of nitrosamine-containing impurities - BASG [basg.gv.at]
- 10. akjournals.com [akjournals.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrpub.org [hrpub.org]
- 14. bocsci.com [bocsci.com]
- 15. Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Devaleryl Valsartan Impurity and Other Known Valsartan Impurities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121866#comparative-analysis-of-devaleryl-valsartan-impurity-with-other-known-valsartan-impurities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com